molecular formula C20H27N3O B2585065 1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide CAS No. 1280991-35-6

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide

Cat. No. B2585065
CAS RN: 1280991-35-6
M. Wt: 325.456
InChI Key: UREBYNJZSQBHQG-UHFFFAOYSA-N
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Description

The compound “1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including a propargyl group (prop-2-yn-1-yl), a tetrahydroquinoline group (1,2,3,4-tetrahydroquinolin-1-yl), and a piperidine carboxamide group (piperidine-4-carboxamide) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the propargyl group could participate in reactions such as the Huisgen cycloaddition . The tetrahydroquinoline and piperidine groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its stability could be influenced by the presence of the propargyl group .

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition A potent calcitonin gene-related peptide (CGRP) receptor antagonist, featuring structural elements similar to the compound of interest, has been developed through a convergent, stereoselective, and economical synthesis. The process demonstrates the compound's potential application in addressing conditions related to CGRP, such as migraines or vascular headaches (Cann et al., 2012).

Antipsychotic Agent Development Research on heterocyclic carboxamides, which share structural motifs with the compound , has led to the identification of potential antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating their utility in developing treatments for psychiatric disorders (Norman et al., 1996).

Antibacterial Agent Synthesis The synthesis of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.), an analogue with similarities to the compound of interest, showcases the application of such molecules in developing broad antibacterial agents. The compound's toxicological and pharmacokinetic profiles suggest its potential use in treating systemic infections (Goueffon et al., 1981).

Hybrid Molecule Synthesis for Biological Evaluation The synthesis of hybrids combining ibuprofen with tetrahydroquinoline, similar to the compound under discussion, indicates the exploration of novel pharmaceuticals with enhanced biological activities. These hybrids have been evaluated for their antioxidant, antitryptic, and anti-inflammatory properties, highlighting the compound's potential in drug development (Manolov et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a propargyl group can have cytotoxic activity . Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its reactivity and the potential to modify its structure to enhance its properties .

properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-12-22-14-9-18(10-15-22)20(24)21-11-16-23-13-5-7-17-6-3-4-8-19(17)23/h1,3-4,6,8,18H,5,7,9-16H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBYNJZSQBHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide

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